

# Spectroscopic Data and Analysis of 1,3-Dimethyl-2-nitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1,3-Dimethyl-2-nitrobenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Dimethyl-2-nitrobenzene** (also known as 2-nitro-m-xylene), a compound of interest in various chemical and pharmaceutical research domains. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a logical workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,3-Dimethyl-2-nitrobenzene**. Due to the limited availability of experimentally-validated public data for NMR and IR, predicted values from computational models are provided and should be considered as such. The mass spectrometry data is derived from the NIST Mass Spectrometry Data Center.<sup>[1][2][3][4]</sup>

## Predicted <sup>1</sup>H NMR Data

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment          |
|----------------------|--------------|-------------|---------------------|
| 7.35                 | t            | 1H          | H-5                 |
| 7.18                 | d            | 2H          | H-4, H-6            |
| 2.33                 | s            | 6H          | 2 x CH <sub>3</sub> |

Note: This is a predicted spectrum and actual experimental values may vary.

## Predicted <sup>13</sup>C NMR Data

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment                    |
|----------------------|-------------------------------|
| 149.5                | C-2 (C-NO <sub>2</sub> )      |
| 132.8                | C-1, C-3 (C-CH <sub>3</sub> ) |
| 132.2                | C-5                           |
| 127.9                | C-4, C-6                      |
| 17.0                 | 2 x CH <sub>3</sub>           |

Note: This is a predicted spectrum and actual experimental values may vary.

## Predicted IR Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity      | Assignment                               |
|--------------------------------|----------------|--|
| 3100-3000                      | Medium         | Aromatic C-H Stretch                     |
| 2980-2850                      | Medium         | Aliphatic C-H Stretch (CH <sub>3</sub> ) |
| 1600, 1470                     | Strong, Medium | Aromatic C=C Bending                     |
| 1530                           | Strong         | Asymmetric NO <sub>2</sub> Stretch       |
| 1350                           | Strong         | Symmetric NO <sub>2</sub> Stretch        |
| 850-750                        | Strong         | C-H Out-of-plane Bending                 |

Note: This is a predicted spectrum and actual experimental values may vary.

## Mass Spectrometry (Electron Ionization) Data

Source: NIST Mass Spectrometry Data Center[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

| m/z | Relative Intensity (%) | Assignment  |
|-----|------------------------|---|
| 151 | 100                    | [M] <sup>+</sup> (Molecular Ion)                              |
| 134 | 85                     | [M-OH] <sup>+</sup>   |
| 105 | 70                     | [M-NO <sub>2</sub> ] <sup>+</sup>                             |
| 91  | 60                     | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion) |
| 77  | 45                     | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)    |

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 2.1.1. Sample Preparation

A sample of **1,3-Dimethyl-2-nitrobenzene** (approximately 10-20 mg for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR) is dissolved in approximately 0.6-0.8 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

#### 2.1.2. $^1\text{H}$ NMR Spectroscopy

Proton NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

#### 2.1.3. $^{13}\text{C}$ NMR Spectroscopy

Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz, with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are used. Several hundred to several thousand scans are typically required to obtain a spectrum with a good signal-to-noise ratio.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

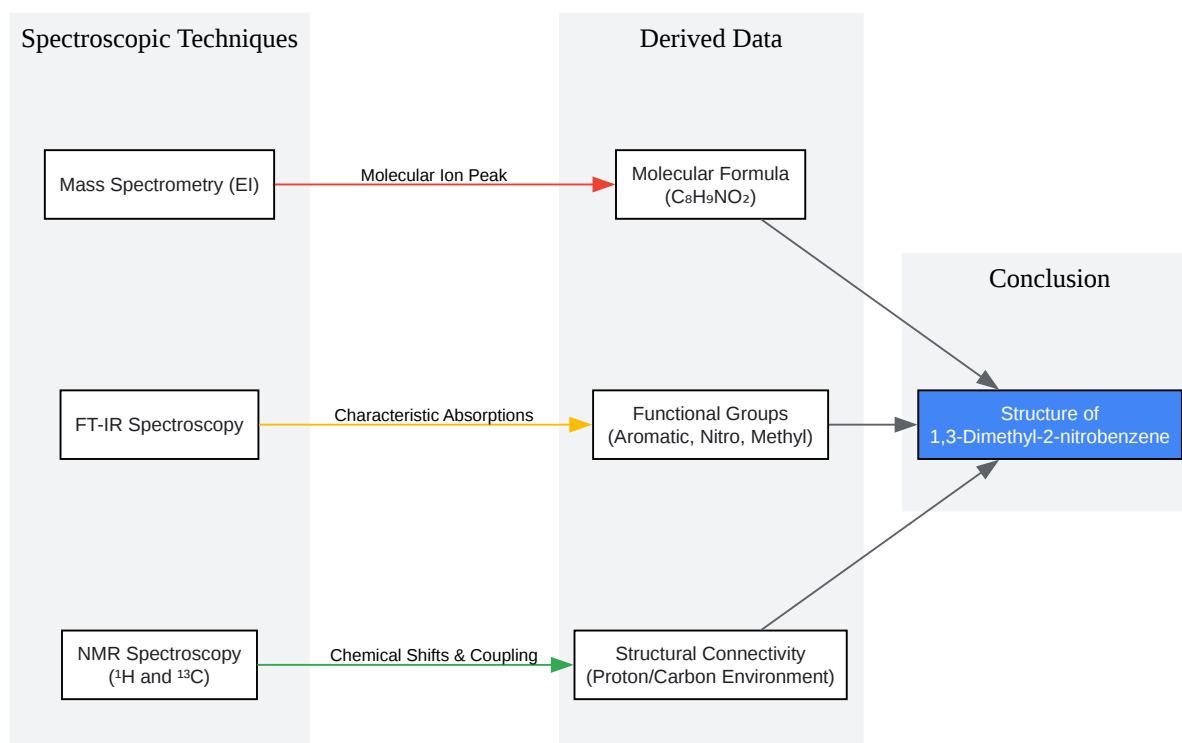
The FT-IR spectrum of neat **1,3-Dimethyl-2-nitrobenzene** is obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.<sup>[5][6]</sup> A small drop of the liquid sample is placed directly onto the ATR crystal.<sup>[5][6]</sup> The spectrum is recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$  by co-adding 32 scans with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.<sup>[5]</sup>

## Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph. The ionization energy is set to 70 eV.<sup>[7][8][9]</sup> The mass analyzer is scanned over a mass-to-charge ( $m/z$ ) range of 40-500 amu.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1,3-Dimethyl-2-nitrobenzene**, detailing how data from each technique contributes to the final structural elucidation.



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Caption: Workflow for Spectroscopic Analysis.

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